4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 383142-69-6
VCID: VC21090570
InChI: InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
SMILES: C1=CC(=CC=C1C2=CSC(=N2)C=O)F
Molecular Formula: C10H6FNOS
Molecular Weight: 207.23 g/mol

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

CAS No.: 383142-69-6

Cat. No.: VC21090570

Molecular Formula: C10H6FNOS

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde - 383142-69-6

Specification

CAS No. 383142-69-6
Molecular Formula C10H6FNOS
Molecular Weight 207.23 g/mol
IUPAC Name 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
Standard InChI Key WFSOVONCIJOYCO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)C=O)F
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)C=O)F

Introduction

Chemical Structure and Properties

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde consists of a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) substituted with a 4-fluorophenyl group at position 4 and an aldehyde functional group at position 2. This structural arrangement creates a molecule with distinct chemical and biological properties.

Basic Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
IUPAC Name4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
CAS Number383142-69-6
Molecular FormulaC₁₀H₆FNOS
Molecular Weight207.22 g/mol
AppearanceYellow crystalline powder (typical)
Melting PointNot widely reported in literature
SolubilitySoluble in organic solvents such as dichloromethane, ethanol, and DMSO

The presence of the fluorine atom in the para position of the phenyl ring contributes to enhanced lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further functionalization .

Structural Identifiers

For computational and database purposes, the compound is represented by the following identifiers:

IdentifierValue
InChIInChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
InChIKeyWFSOVONCIJOYCO-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C2=CSC(=N2)C=O)F

These standardized identifiers facilitate database searches and computational studies of the compound .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde, with the Suzuki cross-coupling reaction being the most commonly employed method.

Suzuki Cross-Coupling Approach

The most efficient and widely documented synthetic pathway involves a palladium-catalyzed Suzuki cross-coupling reaction between 4-bromo-1,3-thiazole-2-carbaldehyde and 4-fluorophenylboronic acid:

ParameterDetails
Reactants4-Bromo-1,3-thiazole-2-carbaldehyde (1 mmol), 4-Fluorophenylboronic acid (1.2 mmol)
BaseCs₂CO₃ (2.5 mmol)
CatalystTetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
Solvent1,4-dioxane/water (10 mL/5 mL)
TemperatureReflux
Reaction Time4-6 hours
AtmosphereN₂ protection
Yield32.9%
PurificationSilica gel column chromatography (ethyl acetate-petroleum ether gradient elution 1:200-1:4, v/v)

The reaction protocol involves dissolving or suspending the reactants in the solvent mixture, stirring for 5 minutes at room temperature, adding the palladium catalyst, and then refluxing under nitrogen protection. After cooling, the mixture is diluted with dichloromethane, extracted, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by silica gel column chromatography to obtain the desired product .

Chemical Reactivity

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde exhibits versatile chemical reactivity, primarily due to the presence of the aldehyde functional group.

Typical Reactions

Reaction TypeReagentsProducts
OxidationPotassium permanganate in acidic/basic medium4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid
ReductionSodium borohydride in methanol/ethanol4-(4-Fluorophenyl)-1,3-thiazole-2-methanol
Substitution (on thiazole ring)Halogenating agents with catalystsHalogenated derivatives
CondensationAmines, hydrazinesImines, hydrazones
Wittig ReactionPhosphorus ylidesAlkenes

The aldehyde group readily undergoes nucleophilic addition reactions, making it an excellent candidate for the synthesis of more complex molecules with diverse functional groups.

Reaction with Amines and Hydrazines

Reaction with various amines and hydrazines leads to the formation of Schiff bases and hydrazones, respectively. These derivatives are of particular interest due to their potential biological activities and ability to act as ligands in coordination chemistry.

Applications in Organic Synthesis

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde serves as a versatile building block in organic synthesis, with numerous applications in creating complex molecular architectures.

As a Synthetic Intermediate

The compound functions as a valuable intermediate for:

  • Synthesis of heterocyclic compounds with potential pharmacological activities

  • Preparation of thiazole-containing hybrid molecules with enhanced biological properties

  • Development of fluorine-containing compounds for medicinal chemistry applications

  • Creation of materials with specific electronic or optical properties

In Combinatorial Chemistry

The reactivity of the aldehyde group allows for the generation of diverse chemical libraries through parallel synthesis techniques, facilitating the discovery of novel bioactive compounds.

Biological Activities

While specific biological data for 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde itself is limited in the available literature, structurally related thiazole derivatives have demonstrated significant biological activities.

Antimicrobial Properties

Thiazole derivatives structurally similar to 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde have shown promising antimicrobial activities:

OrganismActivity Observed in Related Compounds
Staphylococcus aureusSignificant activity, including against MRSA strains
Enterococcus faecalisGood activity comparable to standard drugs
Candida albicansVariable activity depending on specific substituents
Proteus vulgarisModerate to high activity for specific derivatives
Klebsiella pneumoniaeVariable inhibitory effects

The antimicrobial potential of these compounds has been attributed to their ability to interact with specific biological targets involved in bacterial or fungal cell processes .

Cancer Cell LineObserved Effects in Related Compounds
Jurkat (leukemia)Cytotoxic effects with IC₅₀ values < 20 µg/mL
HT-29 (colon cancer)Growth inhibition comparable to established chemotherapeutic agents
A-431 (epidermoid carcinoma)Variable effects depending on specific substitution patterns
HepG2 (liver cancer)Enhanced activity observed with halogen-containing derivatives

The anticancer mechanisms typically involve induction of apoptosis, cell cycle arrest, and inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation .

Anti-inflammatory Activity

Several thiazole derivatives have demonstrated anti-inflammatory properties in various experimental models. The mechanisms often involve inhibition of inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase enzymes .

Structure-Activity Relationships

The biological activity of thiazole derivatives like 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is significantly influenced by their structural features.

Key Structural Determinants of Activity

Structural FeatureImpact on Biological Activity
Thiazole ringEssential core structure for biological activity
Fluorine substituentEnhances lipophilicity, metabolic stability, and often improves antibacterial activity
Position of substituentsCritical for determining potency and selectivity
Electron-donating groupsCan enhance cytotoxicity when positioned strategically
Aldehyde functionalityProvides reactive site for further derivatization to optimize activity
CompoundCAS NumberStructural DifferenceFunctional Implications
4-(4-Fluorophenyl)-1,3-thiazol-2-amine77815-14-6Amino group (-NH₂) instead of aldehydeDifferent hydrogen bonding pattern, reduced reactivity, potential for different biological interactions
4-(4-Fluorophenyl)-1,3-thiazole-2-thiol42365-73-1Thiol group (-SH) instead of aldehydeDifferent reactivity profile, potential metal-binding capabilities
1,3-thiazole-2-carbaldehyde1035220-00-8No fluorophenyl group at position 4Reduced lipophilicity, different biological profile

These structural variations lead to distinct physicochemical properties and potentially different biological activities, highlighting the importance of subtle structural modifications in optimizing desired functions .

Hazard TypeClassificationGHS Code
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

Appropriate precautionary measures should be taken when working with this compound, including:

  • Thorough washing after handling

  • Wearing appropriate protective equipment (gloves, eye protection)

  • Avoiding ingestion and contact with eyes

  • Proper disposal according to local regulations

It is important to note that this compound is intended for research use only and should be handled by trained personnel in appropriate laboratory settings .

Recent Developments and Future Perspectives

Research on thiazole derivatives continues to evolve, with several promising directions for 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde and related compounds:

Emerging Applications

Recent investigations have explored:

  • Development of thiazole-based fluorescent probes for biological imaging

  • Creation of thiazole-containing coordination complexes with catalytic activities

  • Incorporation into drug delivery systems for targeted therapy

  • Exploration as building blocks for materials with specific electronic properties

Research Gaps and Opportunities

Despite the progress made, several research gaps remain:

  • Comprehensive evaluation of the specific biological activities of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

  • Optimization of synthetic routes to improve yields and sustainability

  • Detailed structure-activity relationship studies to guide rational design of more potent derivatives

  • Investigation of potential synergistic effects when combined with established drugs

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